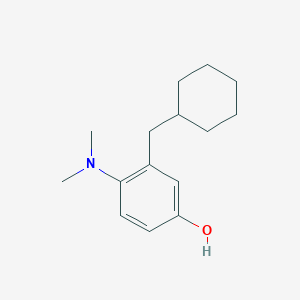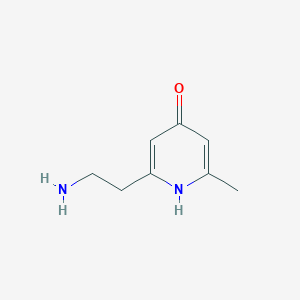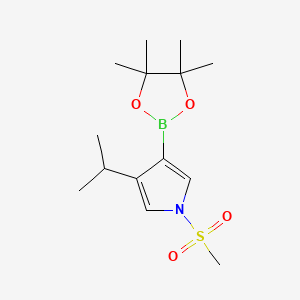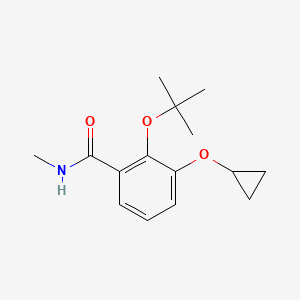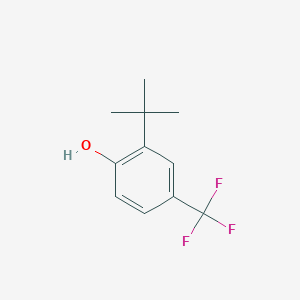
2-Tert-butyl-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-(trifluoromethyl)phenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene, where 2-tert-butylphenol is a major side product . Another method involves the trifluoromethylation of phenolic compounds using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its behavior in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butylphenol
- 4-tert-Butylphenol
- 2,4-Di-tert-butylphenol
- 2-tert-Butyl-4-methylphenol
- 3-(Trifluoromethyl)phenol
Uniqueness
2-Tert-butyl-4-(trifluoromethyl)phenol is unique due to the presence of both tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H13F3O |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-tert-butyl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)8-6-7(11(12,13)14)4-5-9(8)15/h4-6,15H,1-3H3 |
InChI-Schlüssel |
SRLWPNSLRHQDMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


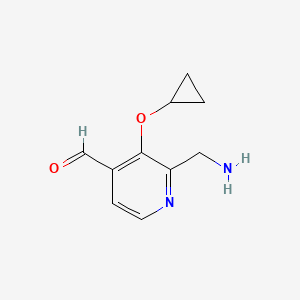
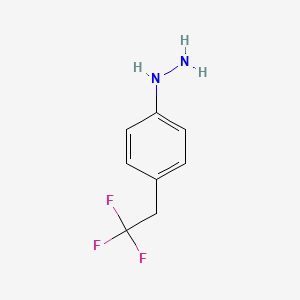
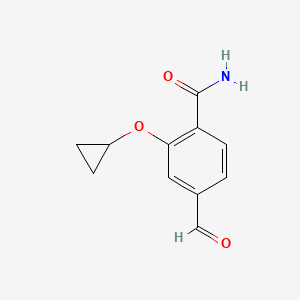
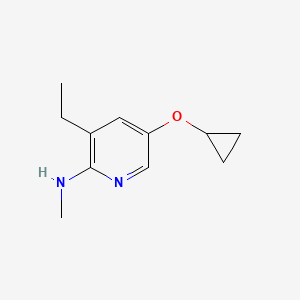
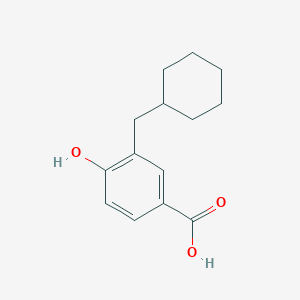
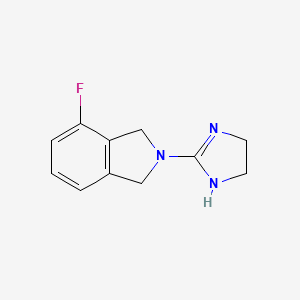
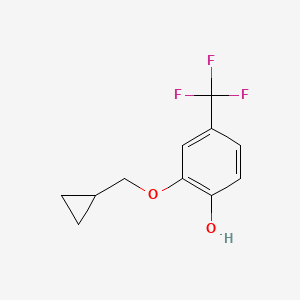
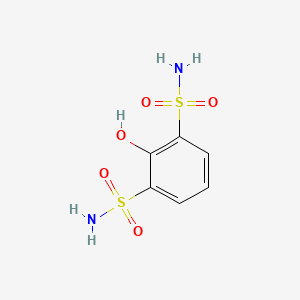
![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)
